1-benzyl-1H-indole-5-carboxylic acid

Description

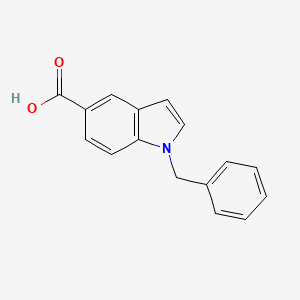

Structure

2D Structure

Properties

IUPAC Name |

1-benzylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPNBWHNSYQPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-92-7 | |

| Record name | 1-benzyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-benzyl-1H-indole-5-carboxylic acid generally follows a multi-step sequence:

Step 1: Indole Functionalization via Vilsmeier-Haack Formylation

Starting from commercially available indole, selective formylation at the 5-position is achieved using the Vilsmeier-Haack reagent, generating 1H-indole-5-carbaldehyde. This reaction typically proceeds in good yield (~85%) and is confirmed by characteristic IR and NMR signals corresponding to the aldehyde group.Step 2: N-Benzyl Protection

To prevent side reactions such as N-oxidation during subsequent steps, the indole nitrogen is benzylated. This is commonly performed by reacting the indole aldehyde intermediate with benzyl bromide in dry dimethylformamide (DMF) at low temperature (around 5 °C), yielding the N-benzyl derivative as a crystalline solid in ~75% yield. The acidity of the indole NH is enhanced by the electron-withdrawing aldehyde, facilitating efficient N-substitution.Step 3: Oxidation of Aldehyde to Carboxylic Acid

The aldehyde group on the N-benzylated indole is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in an acetone-water mixture (1:1). This step converts the 5-formyl group into the 5-carboxylic acid, yielding this compound with typical IR absorptions for the carboxylic acid group (broad O-H stretch 3420-2550 cm⁻¹ and strong C=O stretch near 1655 cm⁻¹).

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Analytical Features |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | POCl3/DMF, indole, reflux | ~85 | IR: 1634 cm⁻¹ (aldehyde C=O); ¹H NMR: δ 9.9 ppm (aldehyde proton) |

| 2 | N-Benzylation (protection) | Benzyl bromide, dry DMF, 5 °C | ~75 | Crystalline solid; N-substitution confirmed by NMR (benzyl CH2 δ ~5.0 ppm) |

| 3 | Oxidation (aldehyde → acid) | KMnO4, acetone:H2O (1:1), room temp | Not specified (good yield) | IR: 3420-2550 cm⁻¹ (O-H), 1655 cm⁻¹ (C=O) |

Alternative Alkylation and Ester Hydrolysis Routes

Other literature reports describe related alkylation methods on indole carboxylate esters (mostly at the 2-position but adaptable to the 5-position), which can be hydrolyzed to yield the free acid:

Alkylation of Indole Carboxylates

Alkylation of ethyl indole carboxylate derivatives with benzyl bromide in the presence of aqueous potassium hydroxide and acetone at room temperature can produce ethyl 1-benzyl-1H-indole-5-carboxylate analogs in high yields. Subsequent saponification under reflux with excess aqueous KOH yields the free carboxylic acid. This method offers an alternative to direct oxidation of the aldehyde.Hydrolysis Conditions

Refluxing the ester in aqueous base (KOH) for about one hour achieves efficient hydrolysis to the acid, facilitating purification and isolation.

Notes on Reaction Optimization and Purification

Control of Reaction Temperature and Stoichiometry

Maintaining low temperature during benzylation prevents side reactions and improves yield. Using 1.2–1.5 equivalents of benzyl bromide ensures complete N-alkylation without excess reagent waste.Purification Techniques

The final acid product is typically purified by recrystallization from ethanol/water mixtures or by silica gel column chromatography using hexane/ethyl acetate gradients to remove impurities and unreacted starting materials.Analytical Confirmation

Structural confirmation is achieved through combined spectroscopic techniques:- NMR Spectroscopy: Benzyl CH2 protons appear as singlets near δ 4.8–5.2 ppm; aromatic protons of the indole ring resonate between δ 7.0–8.2 ppm; carboxylic acid proton signals are broad.

- IR Spectroscopy: Characteristic broad O-H stretch and sharp C=O stretch confirm the acid functionality.

- Mass Spectrometry: Electrospray ionization (ESI) in negative mode typically shows molecular ion peaks consistent with C16H13NO2 (m/z ~251).

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack + N-Benzylation + KMnO4 Oxidation | Indole | POCl3/DMF (formylation), benzyl bromide/DMF (N-benzylation), KMnO4 oxidation | High regioselectivity, good yields | Multi-step, requires careful control of oxidation |

| Alkylation of Ethyl Indole Carboxylate + Hydrolysis | Ethyl indole-5-carboxylate | Benzyl bromide/KOH/acetone (alkylation), KOH reflux (hydrolysis) | Simpler oxidation step avoided, high yields | Requires ester intermediate, longer reaction times |

Research Findings and Practical Considerations

- The electron-withdrawing effect of the formyl group enhances the acidity of the indole NH, facilitating efficient N-benzylation.

- Oxidation with KMnO4 is a robust method to convert aldehydes to carboxylic acids on the indole ring without affecting the benzyl protecting group.

- Alkylation of esters followed by hydrolysis provides an alternative route that may be advantageous in certain synthetic schemes, especially when avoiding harsh oxidants.

- Purification and analytical verification are critical to ensure the structural integrity and purity of the final acid, especially for applications in medicinal chemistry or material science.

- Synthesis and characterization of N-benzyl indole derivatives via Vilsmeier-Haack formylation and KMnO4 oxidation, Journal of the Chilean Chemical Society, 2011.

- Alkylation and hydrolysis approaches to functionalized indole carboxylic acids, PMC Article, 2016.

- Industrial and laboratory synthesis overview of 1-benzyl-1H-indole-6-carboxylic acid, BenchChem data summary (used here only for synthesis insights, excluding direct content).

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Oxidation of the indole ring can lead to the formation of indole-5-carboxylic acid derivatives.

Reduction: Reduction of the carboxylic acid group results in the formation of the corresponding alcohol.

Substitution: Substitution reactions can yield various benzyl-substituted indole derivatives.

Scientific Research Applications

1-Benzyl-1H-indole-5-carboxylic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is studied for its potential biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties. The compound is also used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 1-Benzyl-1H-indole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns

- Position of Carboxylic Acid: The C5-carboxylic acid in this compound contrasts with the C2-carboxylic acid in 5-benzyloxy-1H-indole-2-carboxylic acid.

Solubility and Physicochemical Properties

- This compound exhibits low solubility in water (0.0298–0.0433 mg/mL), which may limit its applicability in aqueous systems without formulation aids .

Key Research Findings

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in 6c) enhances BuChE inhibition, while electron-donating groups (e.g., benzyloxy in 5-benzyloxy-1H-indole-2-carboxylic acid) may stabilize intermediates in synthesis .

- Core Heterocycle Differences : Replacing indole with indazole (as in 1H-indazole-5-carboxylic acid) introduces an additional nitrogen atom, altering aromatic stacking and hydrogen-bonding interactions .

Biological Activity

1-Benzyl-1H-indole-5-carboxylic acid (C16H13NO2) is a derivative of indole, characterized by a benzyl group at the 1-position and a carboxylic acid group at the 5-position. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound interacts with multiple biological targets, influencing various biochemical pathways. The compound's mechanism of action involves:

- Binding Affinity : It binds with high affinity to several receptors, modulating their activity.

- Enzyme Interaction : It inhibits enzymes involved in inflammatory pathways, showcasing anti-inflammatory properties.

- Cellular Effects : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism and function.

Anti-inflammatory Properties

Studies indicate that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit tumor growth has been observed in animal models, further supporting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

Study on Anti-inflammatory Effects

In a recent study, researchers investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The results demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential for treating inflammatory conditions .

Anticancer Research

A study conducted on human breast cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it undergoes metabolism primarily through cytochrome P450 enzymes. The metabolites formed may possess their own biological activities, contributing to the overall pharmacological effects observed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Alkylation : Use benzyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzyl group to the indole scaffold. Monitor reaction progress via TLC or HPLC. Optimize temperature (60–100°C) and solvent polarity (e.g., dichloromethane or toluene) to improve yield (~65%) .

- Palladium-Catalyzed Coupling : Employ Pd(OAc)₂ with phosphine ligands (e.g., XPhos) in basic conditions (e.g., K₂CO₃) for regioselective functionalization. Yield optimization (~78%) requires inert atmosphere control and solvent selection (DMF or THF) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key Techniques :

- NMR : Observe aromatic protons in δ 7.0–8.0 ppm (indole ring) and benzyl methylene protons (δ 4.5–5.5 ppm). Carboxylic acid proton (δ ~12 ppm, broad) in DMSO-d₆ .

- IR : Confirm carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- LC-MS : Use ESI+ mode for molecular ion [M+H]⁺ (calc. 265.3 g/mol) and fragmentation patterns to verify structure.

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Methodology :

- Comparative SAR Studies : Systematically modify substituents (e.g., halogenation at C4 or C6) and assess activity against control compounds. Use in vitro assays (e.g., antimicrobial MIC tests) to correlate structure with function .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes). Validate with mutational analysis .

Q. What strategies resolve crystallographic challenges during X-ray diffraction analysis?

- Crystallization Protocols :

- Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or methanol/ether. Additive screening (e.g., PEG 4000) improves crystal quality.

- Refinement : Apply SHELX software for high-resolution data. Use TWINABS for twinned crystals and Olex2 for visualization. Validate with R-factor convergence (<0.05) .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Ventilation : Ensure local exhaust ventilation (LEV) to limit airborne exposure (<0.1 mg/m³) .

- Waste Disposal : Collect organic waste in sealed containers for incineration. Neutralize acidic residues with NaHCO₃ before disposal .

Q. How to assess stability under varying storage conditions?

- Study Design : Store samples at -20°C, 4°C, and 25°C for 6 months. Monitor degradation via HPLC every 30 days. Use accelerated stability testing (40°C/75% RH) for predictive modeling .

Ethical & Regulatory Guidelines

Q. What documentation is required for pharmacological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.